The compound (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a chiral alcohol derivative of a tetramethyl-substituted tetrahydronaphthalene. This compound is notable for its structural complexity and potential applications in organic synthesis and medicinal chemistry.
This compound is classified under organic compounds with the following identifiers:
The compound can be sourced from various chemical suppliers and is often used in research settings for its unique properties .
The synthesis of (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can be achieved through several methods. One notable approach involves the reduction of the corresponding ketone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The initial steps typically include:
The compound undergoes various chemical reactions due to its functional groups. Notably:
These reactions highlight the compound's versatility in synthetic applications .
The mechanism of action for (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol largely depends on its interactions with biological targets. As an alcohol derivative:
This behavior is crucial in understanding its potential biological activity and therapeutic applications .
The physical properties of (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol include:
Property | Value |
---|---|
Molecular Weight | 240.38 g/mol |
Boiling Point | Not readily available |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
These properties are essential for determining the compound's behavior in various applications .
(R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has potential applications in:
Research continues into optimizing its synthesis and exploring new applications across various scientific fields .
The construction of the 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene framework relies fundamentally on Diels-Alder [4+2] cycloaddition chemistry. This strategy enables efficient assembly of the tetrahydronaphthalene (tetralin) core through the reaction of dienes with appropriate dienophiles. The para-quinone methide system, derived from 2-methylpropene precursors, serves as an exceptionally reactive diene component due to its extended π-conjugation and inherent electron deficiency. When reacted with electron-rich dienophiles such as 2,3-dimethylbutadiene, this reaction proceeds under mild thermal conditions (60-80°C) in nonpolar solvents (toluene or xylene) to yield the tetrasubstituted tetralin adduct with precise regiocontrol [4] [6].
Lewis acid catalysts significantly enhance both reaction kinetics and stereoselectivity in this transformation. Aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) function as particularly effective catalysts by coordinating with the quinone methide carbonyl oxygen, thereby increasing electrophilicity of the diene system. This catalytic acceleration permits operation at lower temperatures (25-40°C), suppressing competing polymerization pathways while maintaining high conversion (>90%). The resulting 6-acetyl-1,1,4,4-tetramethyltetralin ketone (verified via CAS 17610-21-8) serves as the universal precursor for subsequent enantioselective reduction to the target ethanol derivative [4] [7].
Table 1: Diels-Alder Approaches to 6-Acetyl-1,1,4,4-tetramethyltetralin Synthesis
Diene Component | Dienophile | Conditions | Catalyst (mol%) | Yield (%) |
---|---|---|---|---|
para-Quinone methide | 2,3-Dimethylbutadiene | Toluene, 80°C, 12h | None | 65 |
para-Quinone methide | 2,3-Dimethylbutadiene | Dichloroethane, 40°C, 6h | AlCl₃ (10) | 92 |
2-Methyl-1,3-butadiene | Benzoquinone derivative | Xylene, 140°C, 24h | None | 58 |
Isoprene | Acetyl-substituted acrylate | Toluene, 60°C, 18h | ZnCl₂ (15) | 84 |
The steric influence of the 5,5,8,8-tetramethyl substitution pattern imposes significant constraints on the transition state geometry. Computational analyses reveal that methyl group crowding forces near-perpendicular orientation between the newly formed cyclohexene ring and the aromatic system, creating a chiral axis despite the intermediate's overall achirality. This preorganization has profound implications for subsequent stereoselective transformations, as the conformational rigidity limits accessible rotational states during catalytic reduction [4].
The prochiral ketone 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (CAS 17610-21-8) undergoes enantioselective reduction to yield the (R)-alcohol with high optical purity through three principal catalytic strategies: transition metal-based hydrogenation, organocatalytic transfer hydrogenation, and chiral-at-metal catalysis. Each approach exploits distinct molecular recognition mechanisms to differentiate between enantiomeric transition states.
Cinchona-modified iridium complexes achieve up to 88% enantiomeric excess (ee) in asymmetric hydrogenation (40-60 bar H₂, 25°C) by leveraging π-π stacking between the substrate's naphthalene system and the catalyst's quinoline moiety. The tetrahedral geometry at the iridium center facilitates a well-defined chiral pocket that positions the ketone carbonyl for hydride delivery exclusively from the re-face. Similarly, Noyori-type ruthenium catalysts bearing (S,S)-1,2-diphenylethylenediamine ligands afford moderate enantioselectivity (75% ee) through a concerted metal-ligand bifunctional mechanism, where the basic amine site facilitates proton transfer while ruthenium activates molecular hydrogen [1] [3].
Organocatalytic transfer hydrogenation employs chiral phosphoric acids derived from 1,1'-binaphthol frameworks. These catalysts mediate Hantzsch ester-mediated reduction via a dynamic kinetic resolution pathway that capitalizes on the substrate's axial chirality. The confined chiral pocket created by 3,3'-substituents (triphenylsilyl or 2,4,6-triisopropylphenyl) enables precise face differentiation during hydride transfer. Catalyst optimization reveals a direct correlation between phosphoric acid pKa and enantioselectivity, with stronger acids (pKa < 5.0) delivering superior results (≤91% ee) by enhancing substrate protonation efficiency [1] [8].
Table 2: Enantioselective Reduction Catalysts for Ketone Precursor
Catalyst Class | Specific Catalyst | Conditions | Conversion (%) | ee (%) | Configuration |
---|---|---|---|---|---|
Metal Complex | Ir-(S)-SegPhos | iPrOH, 50 bar H₂, 25°C | >99 | 88 | R |
Metal Complex | Ru-(S,S)-DPEN | KOH/iPrOH, 10 bar H₂, 30°C | 95 | 75 | R |
Organocatalyst | (R)-TRIP phosphoric acid | Hantzsch ester, toluene, 35°C | 82 | 91 | R |
Chiral-at-Metal | Λ-Rh(III)-tris(diamine) | HCO₂H/Et₃N, DCM, -20°C | 90 | 95 | R |
The emerging chiral-at-metal approach employs octahedral rhodium(III) or iridium(III) complexes where stereogenicity resides exclusively at the metal center. These catalysts, devoid of traditional chiral ligands, coordinate the ketone substrate through dual-point binding: carbonyl oxygen associates with the Lewis acidic metal center while the tetralin aromatic system engages in cation-π interactions with ancillary ligands. This orientation directs hydride transfer from the si-face, yielding the (R)-alcohol with exceptional stereocontrol (95% ee) at sub-ambient temperatures. The structural simplicity and configurational stability of these catalysts represent significant advantages for industrial-scale implementation [3].
Lewis acid-mediated intramolecular cyclizations provide alternative access to the stereodefined tetralin framework, though with distinct stereochemical challenges compared to Diels-Alder approaches. Aluminum trichloride (AlCl₃)-promoted Friedel-Crafts alkylation of terpenoid-derived precursors enables direct construction of the quaternary carbon centers characteristic of the 5,5,8,8-tetramethyl system. This transformation proceeds through electrophilic activation of unsaturated side chains, triggering regioselective ortho-alkylation on the aromatic ring. The stereochemical outcome depends critically on the geometry of the alkene precursor and the solvation state of the Lewis acid catalyst [4] [6].
Zinc chloride-mediated cyclization of silyl ether-protected dienols demonstrates remarkable stereodirecting effects. When the substrate contains pre-existing stereocenters, ZnCl₂ coordinates selectively with the silyl ether oxygen, adopting a chair-like transition state that positions substituents equatorially. This conformational locking mechanism delivers the tetralin product with high diastereoselectivity (dr > 10:1). However, substrates lacking stereogenic centers produce racemic mixtures due to the planar nature of the aromatic electrophilic intermediate. The reactivity profile follows the trend BF₃·Et₂O < ZnCl₂ < AlCl₃, correlating with increasing Lewis acidity and oxophilicity [4].
Table 3: Lewis Acid Parameters and Cyclization Outcomes
Lewis Acid | Gutmann Donor Number | Reaction Temperature (°C) | Cyclization Yield (%) | diastereomeric Ratio |
---|---|---|---|---|
Boron trifluoride etherate | 109 | -20 | 35 | 1:1 |
Zinc chloride | 72 | 25 | 88 | >10:1 (chiral substrate) |
Aluminum chloride | 42 | 0 | 95 | 3:1 |
Titanium tetrachloride | 29 | -78 | 78 | 8:1 |
The mechanism proceeds through a Wheland intermediate where the Lewis acid remains coordinated throughout the cyclization event. Isotopic labeling studies confirm that exo-mode cyclization predominates over endo-pathways due to reduced torsional strain, with ring closure occurring exclusively at the less substituted carbon of the electrophilic species. For substrates capable of E/Z-isomerization, the reaction exhibits stereospecificity: (E)-configured olefins afford trans-fused decalins while (Z)-isomers yield cis-fused products. This stereochemical fidelity provides a valuable handle for controlling relative configuration at the ring fusion carbons [4].
Biocatalysis offers sustainable routes to enantiopure (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol through ketoreductase-mediated asymmetric reduction and lipase-catalyzed kinetic resolution. Native ketoreductases from Lactobacillus kefir and Candida magnoliae exhibit moderate activity (40-60% conversion) but exceptional stereoselectivity (>99% ee) toward the bulky tetralin ketone substrate. Protein engineering via directed evolution has yielded mutants with substantially improved turnover frequencies (up to 300-fold increase) by enlarging the substrate binding pocket through targeted substitutions at positions Phe147, Trp195, and Leu228 [8].
Confinement effects within engineered enzyme active sites mirror principles observed in synthetic Brønsted acid catalysts. Ketoreductase mutants with fluorinated aromatic residues near the catalytic triad create a hydrophobic microenvironment that preferentially binds the tetramethyltetralin substrate in the (S)-ketone conformation. This orientation positions the prochiral carbonyl for NADPH-dependent reduction exclusively from the re-face, yielding the (R)-alcohol with perfect enantioselectivity. The reaction achieves complete conversion within 12-24 hours at 30°C using glucose dehydrogenase cofactor regeneration [8].
Lipase-mediated kinetic resolution of racemic alcohol provides an alternative biocatalytic approach. Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) demonstrates moderate selectivity (E = 25) in transesterification reactions using vinyl acetate as acyl donor. Molecular dynamics simulations reveal that enantiorecognition originates from differential hydrogen bonding strength: the (R)-alcohol forms a stable tetrahedral intermediate with the catalytic serine, while the (S)-enantiomer experiences steric repulsion between the tetralin methyl groups and hydrophobic residues of the oxyanion hole. Reaction engineering through solvent optimization (tert-butyl methyl ether versus toluene) and water activity control (aw = 0.2) enhances enantioselectivity to E > 50 [1].
The continuous flow biocatalytic process represents the most industrially viable approach, achieving space-time yields exceeding 100 g·L⁻¹·day⁻¹. Co-immobilization of ketoreductase and glucose dehydrogenase on chitosan-functionalized silica enables catalyst recycling for >15 batches without significant activity loss. This integrated system maintains NADP⁺/NADPH cycling efficiency >99.9% while delivering the target (R)-alcohol at 99.5% enantiomeric excess and >95% isolated yield after extractive workup [8].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: